Methyl 5-(2,6-Dimethoxyphenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(2,6-Dimethoxyphenyl)isoxazole-3-carboxylate: is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,6-Dimethoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction between an alkyne and a nitrile oxide. The reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions generally include moderate temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,6-Dimethoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-(2,6-Dimethoxyphenyl)isoxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and other biological processes.
Mechanism of Action
The mechanism of action of Methyl 5-(2,6-Dimethoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2,4-Dimethylphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate
- Methyl 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylate
Uniqueness
Methyl 5-(2,6-Dimethoxyphenyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring. The presence of methoxy groups at the 2 and 6 positions can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H13NO5 |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
methyl 5-(2,6-dimethoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H13NO5/c1-16-9-5-4-6-10(17-2)12(9)11-7-8(14-19-11)13(15)18-3/h4-7H,1-3H3 |
InChI Key |
BMFUOMMCBQYFRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=NO2)C(=O)OC |
Origin of Product |
United States |
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